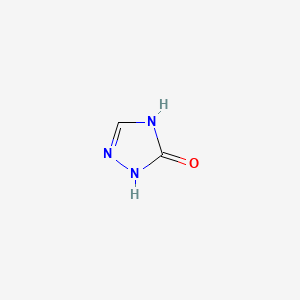

1,2-Dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTSCEYDCZBRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074572 | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-33-6 | |

| Record name | 2,4-Dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Unassuming Power of a Core Heterocycle

An In-depth Technical Guide to the Core Properties of 1,2-Dihydro-3H-1,2,4-triazol-3-one

In the landscape of medicinal and agricultural chemistry, certain molecular scaffolds appear with remarkable frequency, serving as the foundational architecture for a multitude of active compounds. This compound (also known as 1,2,4-triazol-3-one or simply triazolone) is a prominent member of this elite group. This five-membered heterocyclic compound, featuring a triazole ring fused with a carbonyl group, is a cornerstone for developing a wide array of pharmaceuticals and agrochemicals.[1][2] Its prevalence is not accidental; it stems from a unique combination of structural rigidity, metabolic stability, and a profound capacity for hydrogen bonding, which allows for potent and selective interactions with biological targets.[3][4]

This guide provides an in-depth analysis of the fundamental properties of this compound, moving beyond a simple data sheet to explain the causality behind its chemical behavior. For researchers in drug discovery and development, a thorough understanding of this scaffold's basicity, tautomeric nature, and reactivity is critical for leveraging its full potential in the rational design of novel, effective molecules.

Structural Elucidation: Tautomerism and Electronic Nature

The formal name, this compound, accurately describes the most stable and experimentally observed form of this molecule. However, like many heterocyclic systems, it can theoretically exist in different tautomeric forms. The primary equilibrium is between the amide (keto) form and the aromatic alcohol (enol) form, 1H-1,2,4-triazol-3-ol.

Computational and experimental studies have unequivocally shown that the keto tautomer is the predominant species in both the gas phase and solution. This stability is a key feature, as the presence of the carbonyl group and two N-H donors dictates its hydrogen bonding capabilities and influences the electronic distribution within the ring. The parent 1,2,4-triazole ring is aromatic, but the exocyclic carbonyl group in the triazolone structure alters this, creating a π-deficient system that influences its reactivity.[5][6]

Caption: Tautomeric equilibrium of 1,2,4-triazol-3-one.

Physicochemical Properties: A Quantitative Overview

For any researcher, a clear summary of a compound's physical and chemical data is the first step in experimental design. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 930-33-6 | [1][3][7] |

| Molecular Formula | C₂H₃N₃O | [1][3] |

| Molecular Weight | 85.06 g/mol | [1][8] |

| Appearance | White to off-white crystalline solid | [1][3][9] |

| Melting Point | 234-235 °C | [8] |

| Boiling Point | 412.6 °C at 760 mmHg (Predicted) | [8] |

| Solubility | Soluble in water and polar organic solvents | [1][3] |

| pKa (Acidic) | 8.81 ± 0.20 (Predicted) | [1] |

| Topological Polar Surface Area | 53.5 Ų | [1][8] |

| XLogP3 | -0.8 | [1][8] |

The high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding facilitated by the two N-H donors and the carbonyl acceptor. Its solubility in water and low LogP value highlight its polar nature, a characteristic often sought in drug candidates to ensure sufficient bioavailability.[1][3]

Acidity and Basicity: The Amphoteric Character

A nuanced understanding of the acidic and basic properties of the triazolone core is essential for predicting its behavior in different chemical environments, from synthesis to physiological conditions. The molecule is amphoteric, meaning it can act as both an acid and a base.

-

Acidity : The two N-H protons are acidic. The predicted pKa of ~8.81 suggests that the molecule can be readily deprotonated by a moderately strong base.[1] This deprotonation is the first step in many derivatization reactions, such as N-alkylation, which are fundamental to building molecular libraries for screening.

-

Basicity : The nitrogen atoms in the ring possess lone pairs of electrons and can be protonated. The parent 1,2,4-triazole has a pKa of 2.45 for its conjugate acid.[10] However, the electron-withdrawing effect of the adjacent carbonyl group in this compound significantly reduces the basicity of the ring nitrogens, making it a very weak base. Protonation, when it occurs, is favored at the N4 position.[5]

Caption: Amphoteric nature of this compound.

Spectroscopic Signature

For the purpose of structural verification and quality control, spectroscopic data is indispensable.

-

¹H NMR (DMSO-d₆) : The spectrum is typically simple, showing a singlet for the C5-H proton around δ 7.66 ppm and two broad singlets for the two N-H protons at δ 11.24 and 11.35 ppm.[9][11] The downfield shift of the N-H protons is characteristic and confirms their acidic nature and involvement in hydrogen bonding.

-

¹³C NMR (DMSO-d₆) : Key signals include the C5 carbon at approximately δ 137.0 ppm and the carbonyl carbon (C3) significantly downfield at δ 156.6 ppm.[9][11]

Synthesis and Reactivity: A Versatile Building Block

The utility of this compound lies in its straightforward synthesis and its predictable reactivity, making it an ideal starting point for creating more complex molecules.

Representative Synthesis Protocol

A common and high-yielding synthesis involves the cyclization of an aminourea derivative with an orthoformate.[9][11] This method is robust and provides the target compound in excellent purity.

Protocol: Synthesis from Aminourea Hydrochloride and Trimethyl Orthoformate

-

Reaction Setup: In a round-bottom flask, suspend aminourea hydrochloride (1.0 eq) in methanol.

-

Reagent Addition: Add trimethyl orthoformate (3.0 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, remove the solvent (methanol) and excess trimethyl orthoformate under reduced pressure.

-

Precipitation: Add toluene to the resulting residue and cool the mixture to 0°C to induce precipitation.

-

Isolation: Collect the white solid precipitate by filtration, wash with cold toluene, and dry under vacuum. This procedure typically affords this compound in near-quantitative yield.[9][11]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. CAS 930-33-6: 2,4-Dihydro-3H-1,2,4-triazol-3-one [cymitquimica.com]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. 1H-1,2,4-Triazol-3(2H)-one | 930-33-6 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 930-33-6 [chemicalbook.com]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. 930-33-6 | CAS DataBase [m.chemicalbook.com]

physicochemical characteristics of 1,2,4-triazol-3-one

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,2,4-Triazol-3-one

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

The 1,2,4-triazole ring system is a foundational scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active agents and high-performance materials.[1][2] The 1,2,4-triazol-3-one core, a key derivative, serves as a versatile building block, and its physicochemical properties are of paramount importance for the rational design, synthesis, and application of novel compounds.[3] A profound understanding of its structural dynamics, stability, and spectroscopic behavior is not merely academic; it directly influences a molecule's interaction with biological targets, its formulation characteristics, and its overall viability as a drug candidate or functional material.

This technical guide provides a comprehensive exploration of the core . Moving beyond a simple recitation of data, this document delves into the causality behind its properties, outlines robust experimental methodologies for their characterization, and presents the information in a structured, accessible format.

Molecular Structure and Tautomerism: A Dynamic Core

The fundamental identity of 1,2,4-triazol-3-one is defined by its molecular formula, C₂H₃N₃O, and a molecular weight of approximately 85.06 g/mol .[4][5] However, its static representation belies a dynamic nature, primarily governed by prototropic tautomerism. This phenomenon, involving the migration of a proton, results in a state of equilibrium between multiple structural isomers.

For 1,2,4-triazol-3-one, the most significant equilibrium is between the keto (amide) and hydroxy (enol) forms, coupled with the potential for the proton to reside on different nitrogen atoms within the ring (annular tautomerism).[3] Computational and experimental studies have shown that the 2,4-dihydro-1,2,4-triazol-3-one "keto" tautomer is generally the most stable and predominant form in both the gas phase and aqueous solutions. This stability is crucial as the hydrogen bonding capabilities and overall geometry of the dominant tautomer dictate its intermolecular interactions. Factors such as solvent polarity, pH, and the electronic nature of substituents can shift this equilibrium, making its characterization a critical first step in any investigation.[3]

Caption: Tautomeric equilibria of the 1,2,4-triazol-3-one core.

Core Physicochemical Properties

The macroscopic properties of 1,2,4-triazol-3-one are a direct consequence of its molecular structure and intermolecular forces. These quantitative parameters are fundamental for process chemistry, formulation development, and computational modeling.

Physical and Thermal Properties

The high melting point of 1,2,4-triazol-3-one is indicative of a stable crystal lattice structure, likely reinforced by strong intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules. The variability in reported boiling points suggests that thermal decomposition may occur at higher temperatures.

Table 1: Core Physicochemical Properties of 1,2,4-Triazol-3-one

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 930-33-6 | [5][6] |

| Appearance | White solid / powder | [7] |

| Melting Point | 234-235 °C | [7][8] |

| Boiling Point | 270 °C (at 101.3 kPa) / 412.6 °C (at 760 mmHg) | [7][8] |

| Density (Predicted) | 1.6 - 1.81 g/cm³ | [7][8] |

| Vapor Pressure | 0.003 Pa at 25 °C |[8] |

Solubility Profile

Solubility is a critical determinant of bioavailability and reaction kinetics. The 1,2,4-triazole core imparts a degree of polarity and hydrogen bonding capability, allowing for solubility in polar solvents.[9] The solubility of 1,2,4-triazol-3-one and its derivatives is generally moderate in water and increases in polar organic solvents such as methanol and DMSO.[9][10] As with many solid compounds, solubility is typically enhanced at higher temperatures.[11][12] For drug development, understanding solubility in various biocompatible solvents and buffer systems is a prerequisite for formulation and in vitro assays.

Acidity and Basicity (pKa)

The pKa value is a fundamental parameter that dictates the ionization state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and ability to interact with biological targets.[13][14] The 1,2,4-triazole ring is amphoteric; it can be protonated at one of the ring nitrogens under acidic conditions and deprotonated from an N-H bond under basic conditions. For the parent 1,2,4-triazole, the pKa of the protonated form is ~2.45, while the pKa for deprotonation of the neutral molecule is ~10.26.[15] The presence of the electron-withdrawing carbonyl group in 1,2,4-triazol-3-one is expected to increase the acidity (lower the pKa) of the N-H protons compared to the parent triazole.

Experimental Protocol: Potentiometric Titration for pKa Determination

The choice of potentiometric titration is based on its reliability and direct measurement of protonation equilibria. This method provides a self-validating system where the titration curve's shape and inflection points directly correlate to the pKa values.

-

Preparation: A precisely weighed sample of 1,2,4-triazol-3-one is dissolved in a suitable solvent (e.g., water or a water/methanol co-solvent system) of known ionic strength.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine basic pKa values, followed by back-titration with a standardized strong base (e.g., NaOH) to determine acidic pKa values.

-

Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The data is often processed using Gran plots or derivative methods to precisely locate the equivalence points.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 1,2,4-triazol-3-one and its derivatives. Each technique provides a unique piece of the structural puzzle.

Table 2: Summary of Key Spectroscopic Data for the 1,2,4-Triazol-3-one Core

| Technique | Feature | Typical Range / Observation | Significance | Source(s) |

|---|---|---|---|---|

| UV-Vis | λmax | ~210-250 nm (pH dependent) | Electronic transitions (π→π, n→π). Sensitive to tautomeric form and solvent polarity. | [16] |

| IR | C=O Stretch | ~1700 cm⁻¹ | Confirms the presence of the carbonyl group in the keto tautomer. | [16] |

| N-H Stretch | 3100-3300 cm⁻¹ (broad) | Indicates N-H bonds and hydrogen bonding. | [16] | |

| C=N Stretch | 1500-1540 cm⁻¹ | Stretching vibration within the triazole ring. | [16] | |

| ¹H NMR | N-H Proton | >10 ppm (broad singlet) | Exchangeable proton of the triazole ring. | [16] |

| C-H Proton | Varies with substitution | Proton attached to the triazole carbon. | [17] | |

| ¹³C NMR | Carbonyl (C3) | ~156-167 ppm | Chemical shift of the carbonyl carbon. | [16] |

| Ring Carbon (C5) | ~143-157 ppm | Chemical shift of the other ring carbon. | [16] |

| Mass Spec. | Fragmentation | Loss of HCN (m/z 27) | Characteristic fragmentation pattern of the triazole ring. |[16] |

Caption: General workflow for the spectroscopic characterization of a molecule.

Stability and Degradation Profile

The 1,2,4-triazole ring is generally aromatic and chemically robust.[18] However, the stability of 1,2,4-triazol-3-one derivatives is not absolute and is influenced by environmental conditions.

-

Thermal Stability: While possessing a high melting point, derivatives can decompose at elevated temperatures. This is a critical consideration for energetic materials based on this scaffold, where decomposition temperatures are a key performance metric.[1][19]

-

Chemical Stability: The ring is largely resistant to cleavage under typical acidic or basic conditions. However, harsh conditions, such as concentrated acids or bases at high temperatures, can induce hydrolysis or molecular rearrangement.[18]

-

Photostability: Some triazole compounds can undergo photodegradation upon exposure to UV light.[18] This necessitates proper handling and storage in amber vials or protected from light to ensure compound integrity, especially for analytical standards and long-term storage.[18]

-

Biodegradation: 1,2,4-triazole and its derivatives are often poorly biodegradable, which can lead to persistence in the environment.[20][21]

For optimal integrity, 1,2,4-triazol-3-one and its derivatives should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[18]

Solid-State Properties: The Importance of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[22] This phenomenon is of profound importance in the pharmaceutical industry, as different polymorphs of the same compound can exhibit divergent physical properties, including solubility, melting point, stability, and bioavailability.[22] Consequently, identifying and controlling the polymorphic form is a critical aspect of drug development.

Several 1,2,4-triazole derivatives have been shown to exhibit polymorphism.[23][24][25] The specific polymorph obtained can often be controlled by the choice of crystallization solvent and conditions.[24][26] Characterization of these forms requires a suite of analytical techniques.

Key Methodologies for Polymorph Screening:

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting points and detect phase transitions between polymorphs.[22]

-

Powder X-ray Diffraction (PXRD): Provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identifying different polymorphs and assessing sample purity.[22]

-

Single-Crystal X-ray Diffraction: Provides definitive proof of a specific polymorphic form by determining the precise arrangement of atoms in the crystal lattice.[26]

Caption: Workflow for polymorph screening and characterization.

Conclusion

The are a complex interplay of its dynamic tautomeric nature, strong intermolecular forces, and robust heterocyclic core. Its high thermal stability, distinct spectroscopic signatures, and potential for polymorphism are defining features that researchers and drug developers must navigate. A thorough characterization, employing the methodologies outlined in this guide, is essential for unlocking the full potential of this valuable chemical scaffold, ensuring the development of safe, stable, and efficacious products.

References

-

On tautomerism of 1,2,4-triazol-3-ones. (2014). Journal of Molecular Structure, 1076, 676-684. [Link]

-

Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints. [Link]

-

Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. (2022). Crystal Growth & Design, 23(1), 478-487. [Link]

-

Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. (2018). RSC Advances, 8(41), 23281-23286. [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2024). Molecules, 29(15), 3535. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). Structural Chemistry, 34(2), 569-580. [Link]

-

1,2,4-triazole Products at price INR 0 in Vadodara. IndiaMART. [Link]

-

1H-1,2,4-Triazole. PubChem. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

1,2,4-Triazole. Wikipedia. [Link]

-

Synthesis of 3H-1,2,4-triazol-3-ones. Organic Chemistry Portal. [Link]

-

Chemical Properties of 3H-1,2,4-Triazol-3-one, 1,2-dihydro- (CAS 930-33-6). Cheméo. [Link]

-

Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. (2025). Journal of Thermal Analysis and Calorimetry. [Link]

-

On tautomerism of 1,2,4-triazol-3-ones. ResearchGate. [Link]

-

Robust Summaries & Test Plan: 1H-1,2,4-triazole. US EPA. [Link]

-

1,2,4-Triazole. Solubility of Things. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

-

Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. PMC. [Link]

-

1,2,3-Triazole. Wikipedia. [Link]

-

Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. ResearchGate. [Link]

-

The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

-

Three polymorphs of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one formed from different solvents. ResearchGate. [Link]

-

TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES. [Link]

-

Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. SciSpace. [Link]

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Ovidius University Annals of Chemistry. [Link]

-

Three polymorphs of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one formed from different solvents. PubMed. [Link]

-

Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. (2022). Journal of Chemical & Engineering Data. [Link]

-

Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. ChemRxiv. [Link]

-

3H-1,2,4-Triazol-3-one. PubChem. [Link]

-

Yields and melting points of 2,4-dihydro-1,2,4-triazol-3-ones. ResearchGate. [Link]

-

Solubility Determination, Computational Methodologies, and Preferential Solvation of 3-Nitro-1,2,4-triazol-5-one in Several Solvent Blends. (2022). Journal of Chemical & Engineering Data. [Link]

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. [Link]

-

Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]

-

3H-1,2,4-Triazol-3-one, 1,2-dihydro-. NIST WebBook. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- (CAS 930-33-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 6. 1,2-Dihydro-3H-1,2,4-triazol-3-one | 930-33-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 3H-1,2,4-Triazol-3-one, 2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]- | 687132-01-0 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. elar.urfu.ru [elar.urfu.ru]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 21. isres.org [isres.org]

- 22. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 23. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Three polymorphs of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one formed from different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dihydro-3H-1,2,4-triazol-3-one CAS number 930-33-6

An In-Depth Technical Guide to 1,2-Dihydro-3H-1,2,4-triazol-3-one (CAS 930-33-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, grounding our discussion in established scientific principles and field-proven insights.

Core Introduction: The Versatile Triazolone Scaffold

This compound, also known as 1,2,4-triazol-3-one or s-Triazol-3-ol, is a five-membered heterocyclic compound with the chemical formula C₂H₃N₃O.[1][2][3] Its structure, featuring a triazole ring with a carbonyl group, makes it a highly versatile building block in synthetic chemistry.[1] This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules, including antifungal, antiviral, and anticancer agents, as well as herbicides.[1] The unique arrangement of nitrogen atoms and the carbonyl functional group imparts specific chemical properties that are leveraged in the design of novel therapeutic agents.[2]

The 1,2,4-triazole moiety is recognized as an important pharmacophore, capable of engaging with biological receptors through hydrogen bonding and dipole interactions, owing to its distinct electronic characteristics and rigid structure.[4] Its prevalence in clinically approved drugs underscores the significance of understanding the foundational chemistry of its parent structures like this compound.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis and drug design. This compound typically appears as a white to off-white crystalline solid and is soluble in polar solvents like water and alcohols.[1][2]

Chemical Structure

Caption: Chemical structure of this compound.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 930-33-6 | [1][2][3][5][6][7] |

| Molecular Formula | C₂H₃N₃O | [2][3][7] |

| Molecular Weight | 85.06 g/mol | [2][3][6][7] |

| Appearance | White to off-white crystalline solid | [1][2][8][9] |

| Melting Point | 234-235 °C | [9] |

| Boiling Point | 270 °C (at 101,325 Pa) | [9] |

| Solubility | Soluble in water | [1][2] |

| pKa | 8.81 ± 0.20 (Predicted) | [1] |

| InChI Key | LZTSCEYDCZBRCJ-UHFFFAOYSA-N | [2][3][6] |

Synthesis and Manufacturing: A Practical Approach

The synthesis of this compound is well-documented, with common routes offering high yields. A prevalent and efficient method involves the reaction of aminourea hydrochloride with trimethyl orthoformate.[8][9] This choice of reagents is strategic: trimethyl orthoformate serves as a source for the single carbon atom required to form the triazole ring and also acts as a dehydrating agent, driving the cyclization reaction to completion.

Representative Synthesis Protocol

This protocol describes the synthesis of 1,2,4-triazolin-5-one from aminourea hydrochloride and trimethyl orthoformate.[8][9]

Step 1: Initial Reaction

-

In a suitable reaction vessel, a mixture of aminourea hydrochloride (10.0 g, 89.6 mmol), trimethyl orthoformate (28.5 g, 269 mmol), and methanol (100 mL) is prepared.

-

The mixture is stirred at room temperature for 2 hours. During this step, the aminourea reacts with the orthoformate to form an intermediate that is primed for cyclization.

Step 2: Solvent Removal and Precipitation

-

Upon completion of the reaction, the solvent is removed by concentration under reduced pressure. This step is crucial for shifting the equilibrium towards the product.

-

Toluene (100 mL) is then added to the resulting concentrate.

-

The mixture is cooled to 0°C to induce precipitation of the product.

Step 3: Product Isolation

-

The precipitate is collected by filtration to yield this compound as a white solid (7.26 g, 100% yield).[8][9]

Step 4: Structural Confirmation

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Role in Medicinal Chemistry

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to form stable interactions with biological targets.[4] The this compound core exhibits tautomerism, existing in equilibrium between the keto (triazol-3-one) and enol (triazol-3-ol) forms. This influences its reactivity and hydrogen bonding capabilities.

The acidic protons on the nitrogen atoms can be readily deprotonated, allowing for N-alkylation reactions. This is a common strategy for incorporating the triazolone moiety into larger molecules, as seen in the synthesis of the antidepressant Trazodone.[10][11][12][13]

General Reactivity and Functionalization

Caption: General pathway for the functionalization of the triazolone core.

Key Applications in Drug Development

The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[4][14]

-

Antifungal Agents: The triazole ring is a hallmark of many successful antifungal drugs like Posaconazole, which function by inhibiting fungal cytochrome P450 enzymes.[15] this compound derivatives are key intermediates in the synthesis of such compounds.[15]

-

Antidepressants: This scaffold is central to the structure of Trazodone, an antidepressant that acts as a serotonin antagonist and reuptake inhibitor (SARI).[10][11] The synthesis of Trazodone often involves the N-alkylation of a triazolopyridinone derivative, which shares the core triazolone structure.[10][11][13][16]

-

Anticonvulsants: Various derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have been investigated and shown to possess anticonvulsant properties.[17][18]

-

Anticancer Agents: The 1,2,4-triazole moiety is present in FDA-approved anticancer drugs like letrozole and anastrozole.[19] The core structure is a valuable template for designing new antiproliferative agents.[19]

-

Antiviral and Antibacterial Agents: The versatility of the triazole ring has led to its incorporation into compounds with antiviral and antibacterial activities.[1][4][20]

Representative Derivatives and Their Bioactivities

| Derivative Class | Example Drug/Compound | Therapeutic Area | Primary Mechanism (if known) |

| Triazole Antifungals | Posaconazole | Antifungal | Inhibition of fungal lanosterol 14α-demethylase |

| SARIs | Trazodone | Antidepressant | Serotonin 5-HT₂A receptor antagonist and serotonin reuptake inhibitor |

| Aromatase Inhibitors | Letrozole, Anastrozole | Anticancer (Breast) | Inhibition of estrogen synthesis |

| Anticonvulsants | Various 2,4-dihydro-3H-1,2,4-triazol-3-ones | Anticonvulsant | Modulation of ion channels or neurotransmitter systems |

Analytical Characterization Techniques

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and environment of hydrogen atoms. For this compound, typical signals include a singlet for the C-H proton and two singlets for the N-H protons.[8][9] In d6-DMSO, observed shifts are approximately δ= 7.66 (1H, s, CH), 11.24 (1H, s, NH), and 11.35 (1H, s, NH).[8][9]

-

¹³C NMR: Identifies the carbon skeleton. Expected signals include one for the C-H carbon and another for the carbonyl carbon.[8][9] In d6-DMSO, shifts are around δ= 137.0 (CH) and 156.6 (C=O).[8][9]

-

-

Infrared (IR) Spectroscopy: Used to identify functional groups. Key absorptions would include N-H stretching and a strong C=O (carbonyl) stretching band.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula.[3]

Safety, Handling, and Toxicology

Proper handling and storage are critical when working with any chemical intermediate. Based on available safety data, this compound is classified with several hazard statements.

GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1][6] |

| H315 | Causes skin irritation.[1][5][6] |

| H319 | Causes serious eye irritation.[1][5][6] |

| H335 | May cause respiratory irritation.[5][6] |

Precautionary Measures and Storage

-

Prevention: Wash hands thoroughly after handling, wear protective gloves, eye protection, and face protection. Avoid breathing dust.[21]

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[1][21]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6][21] It should be stored at room temperature under an inert atmosphere.[1][6]

Future Directions and Research Outlook

The this compound core continues to be a fertile ground for discovery in medicinal and materials science. Current research focuses on synthesizing novel derivatives with enhanced efficacy and selectivity against various diseases. The development of more efficient, greener synthetic methodologies is also an active area of investigation.[22] As our understanding of disease pathways deepens, this versatile scaffold will undoubtedly be adapted to create next-generation therapeutics targeting a broad range of biological targets.

References

- Exploring the Application Landscape of 3H-1,2,4-Triazol-3-one Deriv

- This compound 930-33-6 wiki - Guidechem. Guidechem.

- This compound - ChemicalBook. ChemicalBook.

- Chemical Properties of 3H-1,2,4-Triazol-3-one, 1,2-dihydro- (CAS 930-33-6) - Cheméo. Cheméo.

- CAS 930-33-6: 2,4-Dihydro-3H-1,2,4-triazol-3-one - CymitQuimica. CymitQuimica.

- This compound - Apollo Scientific. Apollo Scientific.

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC - NIH.

- Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. MDPI.

- 1H-1,2,4-Triazol-3(2H)-one | 930-33-6 - Sigma-Aldrich. Sigma-Aldrich.

- 930-33-6 | CAS D

- 3H-1,2,4-Triazol-3-one, 1,2-dihydro- - NIST WebBook. NIST.

- 3H-1,2,4-Triazol-3-one, 1,2-dihydro- - NIST WebBook. NIST.

- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central.

- 1,2-dihydro-5-nitro-3H-1,2,4-triazol-3-one | C2H2N4O3 - PubChem. PubChem.

- A Comprehensive review on 1, 2,4 Triazole. IOSR Journal of Pharmacy and Biological Sciences.

- A process for the preparation of Trazodone and its hydrochloride - Technical Disclosure Commons. Technical Disclosure Commons.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Frontiers.

- 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents | Journal of Medicinal Chemistry - ACS Publications.

- 1,2-Dihydro-5-nitro-3H-1,2,4-triazol-3-one Safety D

- "Process For Preparation Of Trazodone And Novel Intermedi

- Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies - MDPI. MDPI.

- WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents.

- Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X - SciSpace. SciSpace.

- Synthesis of 3H-1,2,4-triazol-3-ones - Organic Chemistry Portal. Organic Chemistry Portal.

- SAFETY D

- Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides - ResearchGate.

- Examples for bioactive 2,4‐dihydro‐3H‐1,2,4‐triazol‐3‐ones and derivatives.

- Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. Iraqi Journal of Science.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Chemical Society of Pakistan.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Archiv der Pharmazie.

- New 2,4-dihydro-1H-1,2,4-triazole-3-selones and 3,3'-di(4H-1,2,4-triazolyl)diselenides. Synthesis, biological evaluation and in silico studies as antibacterial and fungicidal agents | Request PDF - ResearchGate.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Al-Nahrain University.

-

Antimicrobial activity of 2,4-dihydro-[1][15][23]triazol-3-one derivatives - PubMed. PubMed.

- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Iraqi Journal of Science.

- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory.

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH.

- Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles - ResearchGate.

- (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH.

- Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR).

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 930-33-6: 2,4-Dihydro-3H-1,2,4-triazol-3-one [cymitquimica.com]

- 3. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 930-33-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 1H-1,2,4-Triazol-3(2H)-one | 930-33-6 [sigmaaldrich.com]

- 7. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 8. This compound | 930-33-6 [chemicalbook.com]

- 9. 930-33-6 | CAS DataBase [m.chemicalbook.com]

- 10. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tdcommons.org [tdcommons.org]

- 12. "Process For Preparation Of Trazodone And Novel Intermediates" [quickcompany.in]

- 13. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]

- 23. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- (CAS 930-33-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Tautomeric Forms of 1,2,4-Triazol-3-one: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazol-3-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric forms. This in-depth technical guide provides a comprehensive analysis of the tautomerism of 1,2,4-triazol-3-one, detailing the structural landscape of its prototropic tautomers, their relative stabilities, and the key experimental and computational methodologies for their characterization. This guide is intended to be a foundational resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.

Introduction: The Significance of Tautomerism in 1,2,4-Triazol-3-one

The 1,2,4-triazole ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from antifungal to anticancer therapies. The functionality of 1,2,4-triazol-3-one and its derivatives is profoundly influenced by prototropic tautomerism, the phenomenon of interconverting structural isomers that differ in the position of a proton. The ability of 1,2,4-triazol-3-one to exist in multiple tautomeric forms dictates its hydrogen bonding patterns, polarity, and overall three-dimensional shape, which in turn governs its interactions with biological targets.[1] A thorough understanding of the tautomeric landscape is therefore critical for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.

The tautomerism in 1,2,4-triazol-3-one is primarily characterized by annular tautomerism, involving the migration of a proton between the nitrogen atoms of the heterocyclic ring, and keto-enol tautomerism, involving the interconversion between the carbonyl and hydroxyl forms.[2] This guide will delve into the structural nuances of these tautomers and the factors that govern their equilibrium.

The Tautomeric Landscape of 1,2,4-Triazol-3-one

1,2,4-Triazol-3-one can exist in four principal tautomeric forms: three keto (or more accurately, lactam) forms and one enol (or hydroxy) form. The position of the mobile proton defines the specific tautomer:

-

1H-1,2,4-triazol-3-one: The proton is located on the N1 nitrogen atom.

-

2H-1,2,4-triazol-3-one: The proton is located on the N2 nitrogen atom.

-

4H-1,2,4-triazol-3-one: The proton is located on the N4 nitrogen atom.

-

3-hydroxy-1,2,4-triazole (enol form): The proton is located on the exocyclic oxygen atom, resulting in a hydroxyl group.

The equilibrium between these tautomers is influenced by the physical state (gas, solution, or solid), solvent polarity, temperature, and the electronic nature of any substituents on the triazole ring.[1]

Below is a graphical representation of the tautomeric equilibrium of 1,2,4-triazol-3-one.

Figure 1: Tautomeric forms of 1,2,4-triazol-3-one.

Relative Stability of Tautomers: A Quantitative Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the relative stabilities of the 1,2,4-triazol-3-one tautomers.[3] While the exact energy differences can vary depending on the level of theory and the basis set employed, a general consensus has emerged from numerous studies.

The keto forms (1H, 2H, and 4H) are consistently predicted to be more stable than the hydroxy (enol) form. This is attributed to the greater thermodynamic stability of the C=O double bond compared to the C=N double bond in the enol form. Among the keto tautomers, the relative stability is more nuanced and can be influenced by the computational model and the surrounding environment.

The following table summarizes the relative energies of the tautomers of unsubstituted 1,2,4-triazol-3-one, synthesized from available computational studies.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Reference |

| 1H-1,2,4-triazol-3-one | 0.00 (Reference) | [3] |

| 2H-1,2,4-triazol-3-one | Higher in energy than 1H and 4H | |

| 4H-1,2,4-triazol-3-one | Close in energy to 1H | |

| 3-hydroxy-1,2,4-triazole | Significantly less stable than keto forms | [2] |

Experimental and Computational Protocols for Tautomer Characterization

A combination of experimental and computational techniques is essential for the unambiguous characterization of the tautomeric forms of 1,2,4-triazol-3-one.

Synthesis of 1,2,4-Triazol-3-one

A common synthetic route to 1,2,4-triazol-3-ones involves the cyclization of semicarbazide derivatives. One established method is the reaction of hydrazonoyl chlorides with sodium cyanate.[4]

Experimental Protocol: Synthesis via Nickel-Promoted Cascade Annulation [4]

-

Reaction Setup: To an oven-dried Schlenk tube, add the hydrazonoyl chloride (0.2 mmol, 1.0 equiv.), sodium cyanate (0.4 mmol, 2.0 equiv.), and NiCl₂·6H₂O (0.02 mmol, 10 mol%).

-

Solvent Addition: Add 2.0 mL of anhydrous DMF to the tube under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at 120 °C for 12 hours.

-

Workup: After cooling to room temperature, quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired 1,2,4-triazol-3-one.

Computational Analysis of Tautomer Stability

DFT calculations are a powerful tool for predicting the relative stabilities of tautomers.

Computational Protocol: DFT Calculations [3][5]

-

Structure Generation: Build the 3D structures of all possible tautomers (1H, 2H, 4H, and hydroxy forms) of 1,2,4-triazol-3-one using a molecular modeling software.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for each tautomer using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Energy Calculations: Calculate the electronic energies (with zero-point vibrational energy correction) and Gibbs free energies for each optimized tautomer.

-

Solvent Effects: To model the effect of a solvent, perform the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Relative Stability Determination: The tautomer with the lowest calculated energy is predicted to be the most stable. The relative energies of the other tautomers can be determined by taking the difference in their energies with respect to the most stable tautomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for identifying the predominant tautomer in solution.[6] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs for each tautomer.

-

¹H NMR: The chemical shifts of the N-H and C-H protons of the triazole ring can help distinguish between tautomers. For example, in related 1,2,4-triazole-3-thiones, the N-H proton signals are typically observed in the range of 13-14 ppm.[7]

-

¹³C NMR: The chemical shift of the carbonyl carbon (C3) is a key indicator of the keto-enol equilibrium. In the keto forms, this carbon will appear in the typical carbonyl region, while in the enol form, it will be shifted upfield.[8]

-

¹⁵N NMR: This technique is particularly powerful for studying tautomerism in nitrogen-containing heterocycles, as the nitrogen chemical shifts are highly sensitive to the protonation state.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the different tautomers.

-

Keto Forms: The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam ring.[9] The N-H stretching vibrations are typically observed in the range of 3100-3300 cm⁻¹.[10]

-

Enol Form: The enol tautomer would be characterized by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the C=O stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to distinguish between tautomers based on their different electronic transitions. The keto and enol forms will have different chromophores and thus different absorption maxima. The unsubstituted 1,2,4-triazole has a weak absorption around 205 nm.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[12] By precisely locating the positions of all atoms, including hydrogen atoms, this technique can definitively identify the protonation sites on the triazole ring. For many substituted 1,2,4-triazol-3-ones, X-ray crystallography has confirmed the predominance of one of the keto tautomers in the solid state.[13]

Influence of Substituents on Tautomeric Equilibrium

The introduction of substituents at the C5 position or on the nitrogen atoms of the 1,2,4-triazol-3-one ring can significantly influence the tautomeric equilibrium. The electronic properties of the substituent play a crucial role:

-

Electron-donating groups (EDGs): These groups can increase the electron density in the ring and may influence the basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

-

Electron-withdrawing groups (EWGs): These groups decrease the electron density in the ring and can also impact the relative stabilities of the tautomers. For example, in 3-nitro-1,2,4-triazol-5-one (NTO), a well-studied energetic material, the 1H,4H-tautomer is found to be the most stable in the solid state.

Conclusion

The tautomerism of 1,2,4-triazol-3-one is a fundamental aspect of its chemistry with profound implications for its application in drug discovery and materials science. This guide has provided a detailed overview of the four principal tautomeric forms, their relative stabilities as determined by computational methods, and the key experimental and computational protocols for their characterization. A comprehensive understanding of the tautomeric landscape of this important heterocyclic scaffold is essential for the rational design of novel molecules with tailored properties and desired biological activities.

References

- Du, S., Yang, Z., Tang, J., Chen, Z., & Wu, X.-F. (2021).

- Yang, P., Cheng, G., Tang, J., Hu, W., & Zhang, G. (2022). Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design, 23(1), 235-244.

- Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(2), 4-19.

- Öztürk, S., & Ceylan, Ü. (2021). Tautomers of 2,4-dihydro-3H-1,2,4-triazol-3-one and their Composites with NTO - A DFT Treatment. Earthline Journal of Chemical Sciences, 6(1), 1-17.

- Lesiv, I., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(16), 4987.

- Guo, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 983816.

- Abdulov, Kh. Sh., Mulloev, N. U., Tabarov, S. Kh., & Khodiev, M. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Russian Journal of Physical Chemistry A, 94(4), 735-740.

- Ghomras, H., et al. (2021). New 1,2,3-Triazoles from (R)

- Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192.

- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 5(3), 1845-1850.

- Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazole-2-thion with acridine-9(10h)-one. Chemistry & Chemical Technology, 12(4), 419-428.

- Abdulov, Kh. Sh., et al. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum.

- Black, P. J., & Heffernan, M. L. (1965). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Australian Journal of Chemistry, 18(5), 707-714.

- Bouet, G., &慶, A. (1977). Structure of 1,2,4-triazoles with atom numbering. European Journal of Medicinal Chemistry, 12(4), 375-378.

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.

- Trivedi, M. K., et al. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, 9(4), 1-8.

-

The Royal Society of Chemistry. (n.d.). Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Retrieved from [Link]

- Gaponik, P. N., et al. (1984). Vibrational spectra and structures of 1,2,4-triazole derivatives. Journal of Applied Spectroscopy, 40(1), 60-64.

- BenchChem. (2025). Tautomerism in 3-(phenoxymethyl)-4H-1,2,4-triazole: An In-depth Technical Guide.

- BenchChem. (2025). Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide.

- Raczyńska, E. D., et al. (2015). On tautomerism of 1,2,4-triazol-3-ones. Journal of Molecular Structure, 1075, 430-438.

- Inoue, K., et al. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate.

-

Yüksek, H., et al. (2005). Synthesis and characterisations of some new 2, 4-dihydro-[3][4][14]-triazol-3-one derivatives and X-ray crystal structures of 4-(3-phenylallylideneamino)-5. Journal of the Serbian Chemical Society, 70(3), 337-346.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2011). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Ibn AL-Haitham Journal for Pure and Applied Science, 24(3), 1-11.

- Ye, D.-J., Feng, X.-L., & Zhang, Z.-H. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24(11), 5286-5288.

- Jia, L.-H., Liu, Z.-L., & Liu, W. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2766.

- Asiri, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(21), 6537.

- Samir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(39), 21859-21869.

-

ResearchGate. (n.d.). a UV absorption spectrum of gas phase 1,2,3-triazole molecules in the.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]

-

Raczyńska, E. D., et al. (2015). On tautomerism of 1,2,4-triazol-3-ones. Request PDF. Retrieved from [Link]

- Elguero, J., et al. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323.

- Paudler, W. W., & Herbener, R. E. (1983). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 48(8), 1323-1325.

- Stiefvater, O. L. (1976). 1,2,4-Triazole: Vibrational spectra, normal coordinate calculations, and hydrogen bonding*. The Journal of Chemical Physics, 64(1), 294-303.

-

Elguero, J., et al. (2016). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Retrieved from [Link]

- Elguero, J., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4153.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. dspace.ncl.res.in [dspace.ncl.res.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The 1,2,4-Triazole Core: A Technical Guide to its Discovery, Synthesis, and Applications

Abstract

The 1,2,4-triazole scaffold, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry. First identified over a century ago, its unique physicochemical properties have led to the development of a vast array of compounds with diverse biological activities.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of 1,2,4-triazole compounds, delving into the foundational synthetic methodologies that enabled their widespread investigation. We will examine the key mechanisms of action that underpin their therapeutic and practical applications, with a particular focus on their role as potent antifungal agents. This guide is intended for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the synthesis and application of this remarkable class of compounds.

A Historical Perspective: The Dawn of Triazole Chemistry

The journey into the world of 1,2,4-triazoles began in the late 19th and early 20th centuries, a period of burgeoning exploration in heterocyclic chemistry. While the parent compound, 1,2,4-triazole, was described by Bladin in 1885, the development of synthetic routes to its derivatives truly unlocked its potential.[3] Two seminal named reactions, the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for the systematic synthesis and subsequent investigation of these compounds.

The Pellizzari Reaction: A Direct Condensation Approach

In 1911, Guido Pellizzari reported a method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[4][5] This reaction, though often requiring high temperatures and sometimes resulting in modest yields, provided a straightforward entry into this class of heterocycles.[4][5]

The Pellizzari reaction's significance lies in its directness, allowing for the variation of substituents at the 3- and 5-positions of the triazole ring by simply changing the starting amide and acylhydrazide. This flexibility proved invaluable for early structure-activity relationship (SAR) studies.

Table 1: Key Milestones in the History of 1,2,4-Triazole Discovery and Synthesis

| Year | Milestone | Key Contributors | Significance |

| 1885 | First description of the 1,2,4-triazole ring system. | Bladin | Foundational discovery of the core heterocyclic structure.[3] |

| 1905 | Initial description of the reaction of imides with alkyl hydrazines. | Alfred Einhorn | Laid the groundwork for the Einhorn-Brunner reaction.[6][7] |

| 1911 | Development of the Pellizzari reaction. | Guido Pellizzari | Provided a direct synthetic route to 3,5-disubstituted-1,2,4-triazoles.[4][5] |

| 1914 | Expansion and popularization of the Einhorn-Brunner reaction. | Karl Brunner | Established a key method for synthesizing a variety of substituted 1,2,4-triazoles.[6][7] |

The Einhorn-Brunner Reaction: A Versatile Cyclization

Independently, Alfred Einhorn in 1905 and Karl Brunner in 1914 described the reaction of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[6][8] This acid-catalyzed condensation offered a complementary and often more versatile approach to the synthesis of substituted 1,2,4-triazoles.[7][9] A key feature of the Einhorn-Brunner reaction is its regioselectivity when using unsymmetrical imides. The acyl group derived from the stronger carboxylic acid preferentially occupies the 3-position of the resulting 1,2,4-triazole ring, providing a degree of predictability in the synthesis of specific isomers.[6][9]

Foundational Synthetic Methodologies: A Practical Guide

The ability to reliably synthesize a diverse range of 1,2,4-triazole derivatives is crucial for their exploration in drug discovery and materials science. The Pellizzari and Einhorn-Brunner reactions remain classical and relevant methods.

The Pellizzari Reaction: Experimental Protocol

This protocol outlines the synthesis of 3,5-diphenyl-1,2,4-triazole, a representative example of the Pellizzari reaction.

Materials:

-

Benzamide

-

Benzoylhydrazide

-

High-boiling point solvent (e.g., nitrobenzene) or neat conditions

-

Ethanol for trituration and recrystallization

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[4]

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with continuous stirring.[4]

-

Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After completion, allow the mixture to cool to room temperature.

-

Triturate the resulting solid with ethanol to remove impurities.[4]

-

Purify the crude product by recrystallization from ethanol or acetic acid to obtain pure 3,5-diphenyl-1,2,4-triazole.[4]

Modern Advancements: The traditional Pellizzari reaction often suffers from harsh conditions. Microwave irradiation has emerged as a significant improvement, drastically reducing reaction times and often improving yields.[4]

The Einhorn-Brunner Reaction: Experimental Protocol

This protocol provides a general procedure for the synthesis of a substituted 1,2,4-triazole via the Einhorn-Brunner reaction.

Materials:

-

Diacylamine (imide)

-

Substituted hydrazine

-

Glacial acetic acid (as solvent and catalyst)

-

Ice-cold water

Procedure:

-

Dissolve the diacylamine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.[9]

-

Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours, monitoring by TLC.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.[9]

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Caption: Generalized workflow of the Pellizzari reaction.

Mechanism of Action: Unraveling the Biological Activity

The broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives stems from their ability to interact with a variety of biological targets, most notably enzymes.[10]

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most prominent and well-understood mechanism of action for many 1,2,4-triazole-based drugs is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[12][13]

The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom at the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[10][13] The accumulation of toxic methylated sterols disrupts the fungal cell membrane, leading to growth inhibition and cell death.[10] This mechanism is the basis for the efficacy of widely used antifungal drugs such as fluconazole and itraconazole.[14][15]

Sources

- 1. Chemistry of 1, 2, 4-Triazole: A Review Article [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Einhorn-Brunner Reaction [drugfuture.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dihydro-3H-1,2,4-triazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydro-3H-1,2,4-triazol-3-one, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of bioactive compounds. Its structural dynamics, particularly the potential for prototropic tautomerism, profoundly influence its chemical reactivity and biological interactions. A thorough and precise spectroscopic characterization is therefore paramount for its unambiguous identification, structural elucidation, and the analysis of its derivatives.

This technical guide provides a comprehensive overview of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a practical resource, offering not only spectral data and its interpretation but also detailed, field-proven experimental protocols. The methodologies described are intended to be self-validating, ensuring technical accuracy and reproducibility.

Molecular Structure and Tautomerism

This compound (C₂H₃N₃O, Molecular Weight: 85.06 g/mol ) can exist in several tautomeric forms due to the migration of protons between the nitrogen and oxygen atoms of the heterocyclic ring. The predominant tautomeric form in solution is influenced by factors such as solvent polarity and temperature. Computational studies on related 1,2,4-triazol-3-ones suggest that the keto tautomer is generally the most stable form in both the gas phase and in solution. This guide will focus on the characterization of this major tautomer.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ is characterized by the presence of signals corresponding to the C-H proton and the N-H protons. The chemical shifts of the N-H protons can be broad and their position may vary depending on concentration and temperature due to hydrogen bonding and exchange with residual water in the solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.66 | s | 1H | C5-H |

| 11.24 | s (br) | 1H | N-H |

| 11.35 | s (br) | 1H | N-H |

Interpretation:

-

The singlet at 7.66 ppm is assigned to the proton attached to the C5 carbon of the triazole ring.[1]

-

The two broad singlets at 11.24 and 11.35 ppm are attributed to the two N-H protons of the ring. Their downfield chemical shifts are indicative of their acidic nature and involvement in hydrogen bonding.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Assignment |

| 137.0 | C5 |

| 156.6 | C3 (C=O) |

Interpretation:

-

The signal at 137.0 ppm is assigned to the C5 carbon.[1]

-

The downfield signal at 156.6 ppm corresponds to the C3 carbon of the carbonyl group.[1]

Experimental Protocol for NMR Spectroscopy

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H, C-H, C=O, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250-3100 | Broad, Strong | N-H stretching |